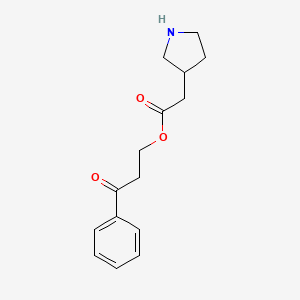

3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate

説明

3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate is an ester derivative featuring a 3-oxo-3-phenylpropyl backbone linked to a pyrrolidine-3-yl moiety via an acetate group. Its structure combines aromatic (phenyl) and heterocyclic (pyrrolidine) components, which may influence physicochemical properties and biological interactions. The compound’s synthesis, as inferred from related derivatives, involves condensation reactions under mild conditions (e.g., ethanol, piperidine catalyst, 0–5°C, 2 h) .

特性

分子式 |

C15H19NO3 |

|---|---|

分子量 |

261.32 g/mol |

IUPAC名 |

(3-oxo-3-phenylpropyl) 2-pyrrolidin-3-ylacetate |

InChI |

InChI=1S/C15H19NO3/c17-14(13-4-2-1-3-5-13)7-9-19-15(18)10-12-6-8-16-11-12/h1-5,12,16H,6-11H2 |

InChIキー |

FRLURFJIDBJFNR-UHFFFAOYSA-N |

正規SMILES |

C1CNCC1CC(=O)OCCC(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring.

Esterification: The ester functional group can be introduced by reacting the carboxylic acid derivative with an alcohol in the presence of an acid catalyst.

Phenyl Group Introduction: The phenyl group can be introduced through various methods such as Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

化学反応の分析

Types of Reactions

3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound can be used in the development of novel materials with specific properties.

作用機序

The mechanism of action of 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with active sites of enzymes, while the ester and phenyl groups can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.

類似化合物との比較

Structural Analogs and Physicochemical Properties

The table below compares 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate with key analogs, emphasizing structural variations and their implications:

Key Observations :

- Ester vs. Amide Linkages : The target compound’s ester group may confer faster metabolic hydrolysis compared to amide-containing analogs (e.g., EP 4374877 compound), influencing bioavailability .

- Ring Size Effects: The pyrrolidine ring (5-membered) in the target compound vs.

- Substituent Impact : The unsubstituted phenyl group in the target compound contrasts with trifluoromethyl groups in the patent compound, which enhance electron-withdrawing effects and lipophilicity .

生物活性

3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a modulator of specific protein-protein interactions (PPIs). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a phenyl group, a pyrrolidine ring, and an acetate moiety. Its chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 273.32 g/mol |

| LogP (octanol-water partition) | 2.45 |

| Solubility | Soluble in organic solvents |

Research indicates that 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate may interact with prolyl oligopeptidase (PREP), a serine protease implicated in various pathological processes, including neurodegeneration and cancer. The inhibition of PREP has been linked to the modulation of neuropeptide degradation, which is crucial for maintaining neuronal health and function .

Inhibition Studies

In vitro studies have shown that compounds similar to 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate exhibit significant inhibitory effects on PREP activity. For instance, related oxazole-based ligands demonstrated IC50 values as low as 5 nM, indicating potent inhibition . This suggests that the compound may also possess similar inhibitory characteristics.

Biological Activity

The biological activities attributed to 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate include:

- Neuroprotective Effects : By inhibiting PREP, the compound may help preserve neuropeptide levels, potentially offering protective effects against neurodegenerative conditions.

- Anti-inflammatory Properties : Modulation of neuropeptide signaling pathways can lead to reduced inflammation in neural tissues.

- Modulation of Protein Interactions : It may enhance the activity of protein phosphatase 2A, which is involved in various cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 3-Oxo-3-phenylpropyl 2-(pyrrolidin-3-yl)acetate:

Study on Neuroprotective Mechanisms

A study investigated the effects of oxazole-based PREP inhibitors on neuronal cell lines. Results indicated that these compounds significantly reduced cell death induced by neurotoxic agents. The protective mechanism was attributed to the stabilization of neuropeptide levels and inhibition of apoptotic pathways .

Protein Interaction Modulation

Another research focused on the impact of these compounds on α-synuclein dimerization, a process linked to Parkinson's disease pathology. The findings suggested that these inhibitors effectively reduce α-synuclein aggregation, thereby potentially mitigating disease progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。